Fmoc-Lys-OH.TosOH
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Overview
Description
Fmoc-Lys-OH.TosOH: is a compound that combines fluorenylmethyloxycarbonyl-protected lysine with p-toluenesulfonic acid. This compound is widely used in peptide synthesis, particularly in solid-phase peptide synthesis, due to its ability to protect the amino group of lysine during the synthesis process. The fluorenylmethyloxycarbonyl group is a base-labile protecting group, which means it can be removed under basic conditions without affecting other protecting groups that are stable under these conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Fmoc-Lys-OH.TosOH typically involves the following steps:
Protection of Lysine: Lysine is first protected by reacting it with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate. This reaction forms Fmoc-Lys-OH.
Formation of Tosylate Salt: The Fmoc-Lys-OH is then reacted with p-toluenesulfonic acid to form the tosylate salt, this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of lysine are protected with fluorenylmethyloxycarbonyl chloride.
Purification: The product is purified using techniques such as crystallization or chromatography.
Formation of Tosylate Salt: The purified Fmoc-Lys-OH is then converted to its tosylate salt by reacting with p-toluenesulfonic acid.
Chemical Reactions Analysis
Types of Reactions:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide.
Substitution: The amino group of lysine can undergo various substitution reactions, such as acylation or alkylation, to form different derivatives.
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide is commonly used for removing the Fmoc group.
Substitution: Reagents such as acyl chlorides or alkyl halides are used for substitution reactions.
Major Products:
Deprotection: Free lysine amine.
Substitution: Various lysine derivatives depending on the substituent used.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Fmoc-Lys-OH.TosOH is extensively used in solid-phase peptide synthesis to protect the amino group of lysine during the synthesis process.
Biology and Medicine:
Drug Development: It is used in the synthesis of peptide-based drugs and therapeutic agents.
Biomaterials: Fmoc-protected peptides are used in the development of hydrogels and other biomaterials for tissue engineering and drug delivery.
Industry:
Mechanism of Action
Mechanism: The fluorenylmethyloxycarbonyl group protects the amino group of lysine by forming a stable carbamate linkage. This protecting group can be selectively removed under basic conditions, allowing for the stepwise synthesis of peptides without interference from the amino group of lysine .
Molecular Targets and Pathways: The primary target of Fmoc-Lys-OH.TosOH is the amino group of lysine, which it protects during peptide synthesis. The removal of the Fmoc group is facilitated by nucleophilic attack from a base, leading to the formation of a stable dibenzofulvene byproduct .
Comparison with Similar Compounds
- Boc-Lys-OH
- Z-Lys-OH
- Alloc-Lys-OH
Properties
Molecular Formula |
C28H32N2O7S |
---|---|
Molecular Weight |
540.6 g/mol |
IUPAC Name |
(2S)-6-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C21H24N2O4.C7H8O3S/c22-12-6-5-11-19(20(24)25)23-21(26)27-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18;1-6-2-4-7(5-3-6)11(8,9)10/h1-4,7-10,18-19H,5-6,11-13,22H2,(H,23,26)(H,24,25);2-5H,1H3,(H,8,9,10)/t19-;/m0./s1 |
InChI Key |
AJQYYCSSOVJWBR-FYZYNONXSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCN)C(=O)O |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCN)C(=O)O |
Origin of Product |
United States |
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